Cas no 2228620-06-0 (4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole)

4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole
- 2228620-06-0
- EN300-1992359
-
- Inchi: 1S/C7H9ClN2O/c1-7(3-11-7)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3
- InChI Key: JZHYURURENXZOU-UHFFFAOYSA-N
- SMILES: ClC1=C(C2(C)CO2)N(C)C=N1
Computed Properties
- Exact Mass: 172.0403406g/mol
- Monoisotopic Mass: 172.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 30.4Ų
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992359-10.0g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 10g |
$7373.0 | 2023-05-26 | ||
Enamine | EN300-1992359-0.1g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 0.1g |
$1508.0 | 2023-09-16 | ||
Enamine | EN300-1992359-0.5g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 0.5g |
$1646.0 | 2023-09-16 | ||
Enamine | EN300-1992359-2.5g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-1992359-5g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 5g |
$4972.0 | 2023-09-16 | ||
Enamine | EN300-1992359-1g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 1g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-1992359-5.0g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 5g |
$4972.0 | 2023-05-26 | ||
Enamine | EN300-1992359-0.25g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 0.25g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1992359-1.0g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 1g |
$1714.0 | 2023-05-26 | ||
Enamine | EN300-1992359-10g |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole |
2228620-06-0 | 10g |
$7373.0 | 2023-09-16 |
4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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4. Book reviews
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole
4-Chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole (CAS No. 2228620-06-0): A Comprehensive Overview
4-Chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole (CAS No. 2228620-06-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This unique imidazole derivative features a chloro-substituted ring system coupled with an epoxide (oxirane) functional group, making it a valuable intermediate for various synthetic applications. The molecular structure combines the reactivity of both imidazole and oxirane moieties, offering versatile chemical properties that researchers are actively exploring.
The compound's 4-chloro-1-methylimidazole core is particularly noteworthy, as this structural motif appears in numerous bioactive molecules. When combined with the 2-methyloxirane substituent at the 5-position, it creates a molecule with interesting steric and electronic characteristics. Current literature suggests this compound may serve as a precursor for developing novel small-molecule therapeutics, especially in areas like enzyme inhibition and receptor modulation. Its potential applications align well with trending research directions in medicinal chemistry and drug discovery.
From a synthetic chemistry perspective, 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole presents several interesting features. The epoxide group offers opportunities for ring-opening reactions, while the chloro substituent provides a handle for further functionalization through cross-coupling chemistry. These attributes make it a versatile building block for creating more complex molecular architectures. Recent publications have highlighted its utility in constructing heterocyclic scaffolds that are prevalent in many pharmaceutical compounds.
The physicochemical properties of CAS 2228620-06-0 contribute to its research utility. While specific data may vary depending on the synthetic route and purification methods, this compound typically exhibits moderate solubility in common organic solvents, making it suitable for various reaction conditions. The presence of both polar (oxirane) and non-polar (methyl groups) regions in the molecule gives it balanced solubility characteristics that are advantageous for many synthetic applications.
In the context of current pharmaceutical trends, 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole aligns with the growing interest in targeted covalent inhibitors. The reactive oxirane moiety can potentially form covalent bonds with biological nucleophiles, while the imidazole core often participates in key molecular interactions. This combination makes the compound particularly relevant to researchers working on kinase inhibitors and other therapeutic targets where covalent modulation is desirable.
The agrochemical sector has also shown interest in similar imidazole-oxirane hybrids, particularly for developing new crop protection agents. While specific applications of CAS 2228620-06-0 in this field remain proprietary, the structural features suggest potential utility in creating novel fungicides or plant growth regulators. The compound's stability profile and functional group compatibility make it an attractive candidate for such developments.
From a commercial availability standpoint, 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole is typically supplied by specialty chemical manufacturers serving the research community. Current market trends indicate growing demand for such fine chemicals, driven by expanding drug discovery programs and the need for diverse chemical building blocks. Suppliers often provide this compound with detailed certificates of analysis and material safety data, ensuring researchers have access to high-quality material for their investigations.
Storage and handling recommendations for CAS 2228620-06-0 generally follow standard protocols for reactive heterocyclic compounds. While not classified as highly hazardous, proper precautions should be taken due to the presence of the epoxide functionality, which may be sensitive to moisture and strong acids or bases. Typical storage conditions involve protection from light and moisture at controlled temperatures, often under inert atmosphere for long-term preservation.
The synthetic accessibility of 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole has improved in recent years, with several published routes now available. Modern methods often employ catalyzed reactions and green chemistry principles to enhance efficiency and reduce environmental impact. These advancements align with the pharmaceutical industry's push toward more sustainable synthetic methodologies, making the compound increasingly attractive for scale-up purposes.
Analytical characterization of CAS 2228620-06-0 typically involves a combination of spectroscopic techniques including NMR, mass spectrometry, and HPLC purity analysis. The distinct proton environments in the imidazole ring and oxirane group provide characteristic signals that facilitate structural confirmation. These analytical methods are crucial for ensuring compound identity and purity, particularly when used in sensitive biological assays.
Looking toward future applications, researchers are exploring derivatives of 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole for various purposes. The compound's modular structure allows for systematic variation at multiple positions, enabling the creation of diverse structure-activity relationship (SAR) libraries. This approach is particularly valuable in lead optimization phases of drug discovery, where subtle structural modifications can significantly impact biological activity.
In summary, 4-chloro-1-methyl-5-(2-methyloxiran-2-yl)-1H-imidazole (CAS No. 2228620-06-0) represents an intriguing chemical entity with broad potential in life sciences research. Its unique combination of imidazole and oxirane functionalities continues to attract attention from synthetic chemists and biologists alike. As research into heterocyclic compounds advances, this molecule is well-positioned to contribute to innovations across multiple scientific disciplines.
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